1-Nitromethyl-1-cyclohexanol
Overview
Description
1-Nitromethyl-1-cyclohexanol is a chemical compound with the molecular formula C7H13NO3. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in environmental pollution management and industrial manufacturing processes.
Preparation Methods
1-Nitromethyl-1-cyclohexanol can be synthesized by the addition of cyclohexanone and nitromethane in methanol with the participation of sodium hydroxide . This reaction involves the nucleophilic addition of nitromethane to the carbonyl group of cyclohexanone, followed by the formation of the nitroalcohol product.
Chemical Reactions Analysis
1-Nitromethyl-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroketones or nitrocarboxylic acids under specific conditions.
Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the reducing agents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include nitroketones, nitrocarboxylic acids, amines, and hydroxylamines .
Scientific Research Applications
1-Nitromethyl-1-cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential therapeutic effects and toxicological properties.
Medicine: Research has explored its potential use in drug development and as a pharmacological agent.
Industry: It plays a role in environmental pollution management and industrial manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Nitromethyl-1-cyclohexanol involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including therapeutic and toxic responses .
Comparison with Similar Compounds
1-Nitromethyl-1-cyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: A simple alcohol with a cyclohexane ring, used in the production of nylon and other industrial applications.
1-Methylcyclohexanol: An alcohol with a methyl group attached to the cyclohexane ring, used as a solvent and in organic synthesis.
Cyclohexylmethanol: An alcohol with a methylene group attached to the cyclohexane ring, used in the synthesis of fragrances and pharmaceuticals.
Properties
IUPAC Name |
1-(nitromethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(6-8(10)11)4-2-1-3-5-7/h9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXVEDWVPJRBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185528 | |
Record name | 1-(Nitromethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3164-73-6 | |
Record name | 1-(Nitromethyl)cyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003164736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3164-73-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Nitromethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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